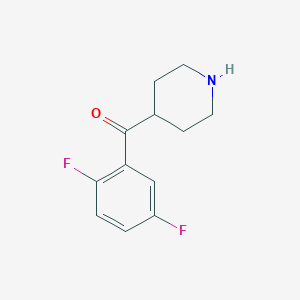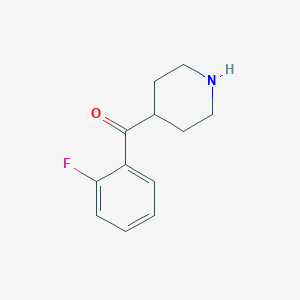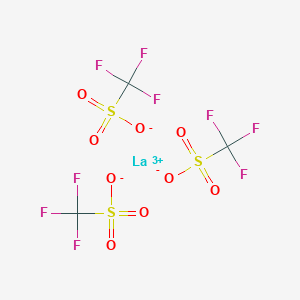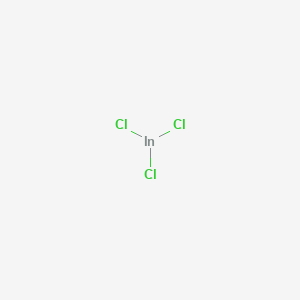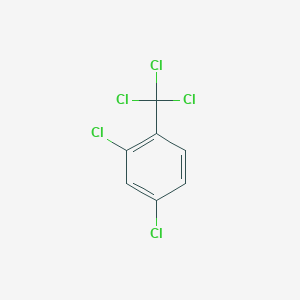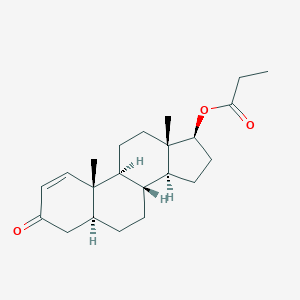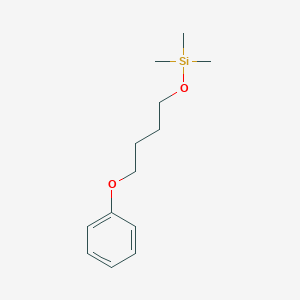
Trimethyl(4-phenoxybutoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-phenoxybutoxy)silane is a chemical compound that is used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals. This compound is known for its ability to improve the adhesion between inorganic materials and organic polymers, making it a valuable tool in the field of materials science.
Wirkmechanismus
The mechanism of action of trimethyl(4-phenoxybutoxy)silane involves the formation of covalent bonds between the silane molecule and the inorganic material surface. This results in the formation of a stable, hydrophobic surface that is more compatible with organic polymers. The presence of the phenoxy group in the molecule also provides additional anchoring points for the organic polymer, further improving the adhesion between the two materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of trimethyl(4-phenoxybutoxy)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of trimethyl(4-phenoxybutoxy)silane in lab experiments offers several advantages, including its ability to improve the adhesion between inorganic materials and organic polymers, which can lead to the development of new functional materials. However, there are also some limitations to its use, such as its limited solubility in certain solvents and its potential for hydrolysis under certain conditions.
Zukünftige Richtungen
There are several future directions for the use of trimethyl(4-phenoxybutoxy)silane in scientific research. One potential area of application is in the development of new functional materials with improved mechanical and thermal properties. Another area of interest is in the development of new surface modification techniques for a range of inorganic materials. Additionally, the use of this compound in the synthesis of hybrid materials and composites is an area of growing interest.
Synthesemethoden
Trimethyl(4-phenoxybutoxy)silane can be synthesized through a variety of methods, including the reaction of 4-phenoxybutanol with trimethylchlorosilane. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-phenoxybutoxy)silane is widely used in scientific research applications, particularly in the field of materials science. It is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals, to improve the adhesion between these materials and organic polymers. This compound is also used in the synthesis of various functional materials, such as polymer composites and hybrid materials.
Eigenschaften
CAS-Nummer |
16654-51-6 |
|---|---|
Produktname |
Trimethyl(4-phenoxybutoxy)silane |
Molekularformel |
C13H22O2Si |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
trimethyl(4-phenoxybutoxy)silane |
InChI |
InChI=1S/C13H22O2Si/c1-16(2,3)15-12-8-7-11-14-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
AQPFBTNJBOXHDH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
Synonyme |
Trimethyl(4-phenoxybutoxy)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



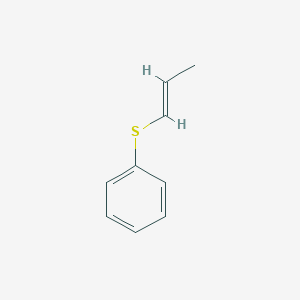
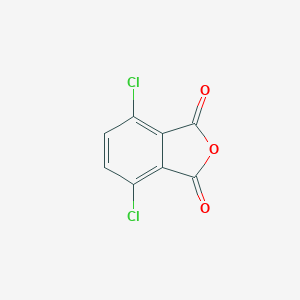
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
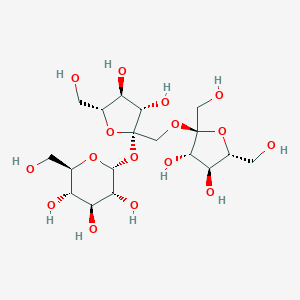
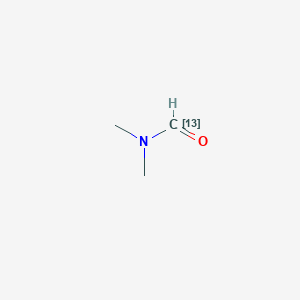
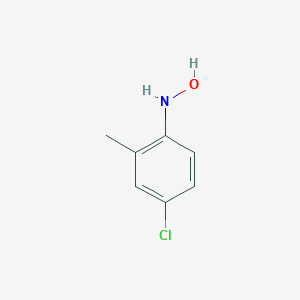
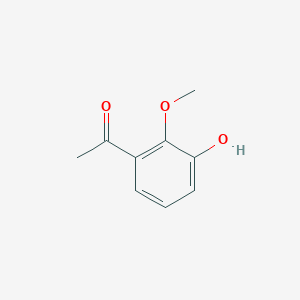
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
